Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo(3.2.1)oct-8-yl)acetate
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Overview
Description
EINECS 281-171-0, also known as ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate, is a chemical compound with the molecular formula C14H24O3 . This compound is listed in the European Inventory of Existing Commercial Chemical Substances (EINECS), which includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate typically involves the esterification of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is conducted in large reactors with efficient mixing and temperature control to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
Substitution: Thionyl chloride in the presence of a base such as pyridine at low temperatures.
Major Products Formed
Oxidation: Formation of 8-oxo-1,5-dimethylbicyclo[3.2.1]octane-8-carboxylic acid.
Reduction: Formation of 8-hydroxy-1,5-dimethylbicyclo[3.2.1]octane-8-methanol.
Substitution: Formation of 8-chloro-1,5-dimethylbicyclo[3.2.1]octane-8-yl acetate.
Scientific Research Applications
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate can be compared with similar compounds such as:
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)propanoate: Similar structure but with a propanoate ester group.
Methyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate: Similar structure but with a methyl ester group.
Ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)butanoate: Similar structure but with a butanoate ester group.
The uniqueness of ethyl 2-(8-hydroxy-1,5-dimethylbicyclo[3.2.1]oct-8-yl)acetate lies in its specific ester group, which influences its reactivity and interactions with other molecules.
Properties
CAS No. |
83878-04-0 |
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Molecular Formula |
C14H24O3 |
Molecular Weight |
240.34 g/mol |
IUPAC Name |
ethyl 2-(8-hydroxy-1,5-dimethyl-8-bicyclo[3.2.1]octanyl)acetate |
InChI |
InChI=1S/C14H24O3/c1-4-17-11(15)10-14(16)12(2)6-5-7-13(14,3)9-8-12/h16H,4-10H2,1-3H3 |
InChI Key |
ADGFHVQVFSZWGS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1(C2(CCCC1(CC2)C)C)O |
Origin of Product |
United States |
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